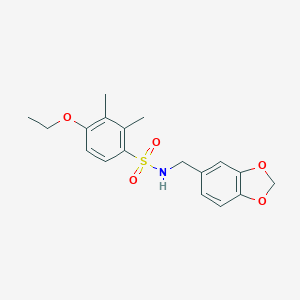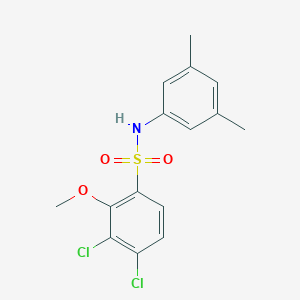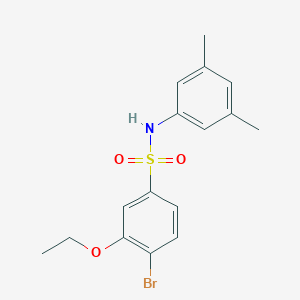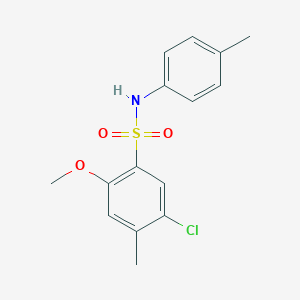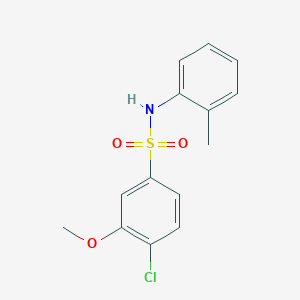![molecular formula C13H16N2O3S B288435 ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether, also known as E404, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether is not fully understood. It is believed to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and has been used in the treatment of infections. ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has also been shown to have anti-inflammatory properties, and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether in lab experiments is its antibacterial and antifungal properties. This makes it useful in the development of new drugs and in the treatment of infections. However, one limitation of using ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether is its toxicity. It has been shown to be toxic to certain cells, and caution should be taken when handling it in the lab.
Zukünftige Richtungen
There are several future directions for the use of ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether in scientific research. One direction is the development of new drugs based on ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether. Its antibacterial and antifungal properties make it a promising candidate for the development of new antibiotics and antifungal agents. Another direction is the use of ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether as a fluorescent probe for the detection of amyloid fibrils. This could lead to the development of new diagnostic tools for diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether and its potential use in the treatment of other diseases.
Synthesemethoden
Ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether can be synthesized using a two-step process. In the first step, 4-methyl-1H-imidazole-5-carboxylic acid is reacted with thionyl chloride to form 4-methyl-1H-imidazole-5-carbonyl chloride. In the second step, 4-methyl-2-[(4-methyl-1H-imidazol-1-yl) sulfonyl]phenol is reacted with ethylamine and the resulting product is ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been used in various scientific research applications. It has been shown to have antibacterial and antifungal properties, and has been used in the development of new drugs. ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has also been used as a fluorescent probe for the detection of amyloid fibrils, which are associated with diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether |
|---|---|
Molekularformel |
C13H16N2O3S |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
1-(2-ethoxy-5-methylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-12-6-5-10(2)7-13(12)19(16,17)15-8-11(3)14-9-15/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
GMMNQIHZCWYAID-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=C(N=C2)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=C(N=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








